molecular formula C16H12Cl2FNO2 B3461493 N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide

N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide

Cat. No. B3461493
M. Wt: 340.2 g/mol
InChI Key: ZZJDMNZYNRNNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide, commonly known as DCFB, is a chemical compound that belongs to the family of benzamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.

Mechanism of Action

The mechanism of action of DCFB is not fully understood. However, studies have shown that DCFB inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been found to induce apoptosis and inhibit cell proliferation in cancer cells. Therefore, it is believed that the anticancer properties of DCFB are due to its ability to inhibit HDAC activity.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCFB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In animal studies, DCFB has been found to reduce tumor growth in mice. However, the toxicity of DCFB is a concern, and further studies are needed to determine its safety for human use.

Advantages and Limitations for Lab Experiments

DCFB has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is commercially available. DCFB has shown potential applications in various fields of scientific research, including medicinal chemistry, agricultural chemistry, and material science. However, the limitations of DCFB include its toxicity and limited understanding of its mechanism of action.

Future Directions

There are several future directions for the research on DCFB. In medicinal chemistry, further studies are needed to determine the safety and efficacy of DCFB as an anticancer agent. In agricultural chemistry, studies are needed to determine the effectiveness of DCFB as a herbicide against various weed species. In material science, further studies are needed to explore the potential applications of DCFB in the synthesis of polymers and as a building block for supramolecular chemistry. Furthermore, studies are needed to determine the mechanism of action of DCFB and its potential side effects.

Scientific Research Applications

DCF has shown potential applications in various fields of scientific research. In medicinal chemistry, DCFB has been studied for its anticancer properties. Studies have shown that DCFB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agricultural chemistry, DCFB has been studied as a herbicide. It has been found to be effective against various weed species, including broadleaf weeds and grasses. In material science, DCFB has been studied for its potential applications in the synthesis of polymers and as a building block for supramolecular chemistry.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNO2/c17-12-2-1-3-13(16(12)18)20-15(22)9-8-14(21)10-4-6-11(19)7-5-10/h1-7H,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJDMNZYNRNNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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